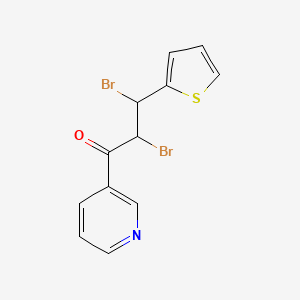
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one: is an organic compound that features both pyridine and thiophene rings, which are heterocyclic aromatic compounds. The presence of bromine atoms and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of bromine atoms and the aromatic rings can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-1-(pyridin-2-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-3-yl)-3-(furan-2-yl)propan-1-one
Uniqueness
The unique combination of pyridine and thiophene rings, along with the specific positioning of bromine atoms, gives 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one distinct chemical properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89566-93-8 |
|---|---|
Formule moléculaire |
C12H9Br2NOS |
Poids moléculaire |
375.08 g/mol |
Nom IUPAC |
2,3-dibromo-1-pyridin-3-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H9Br2NOS/c13-10(9-4-2-6-17-9)11(14)12(16)8-3-1-5-15-7-8/h1-7,10-11H |
Clé InChI |
WHEMCFWMHWMEIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C(C(C2=CC=CS2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)

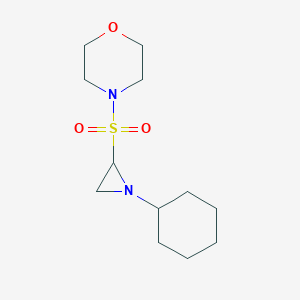
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
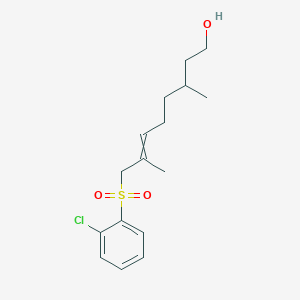

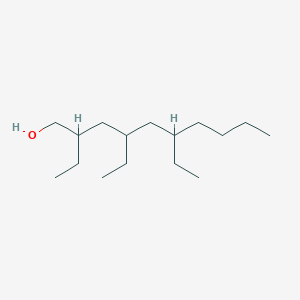
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
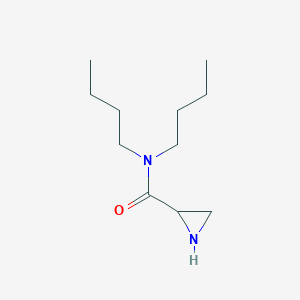
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
